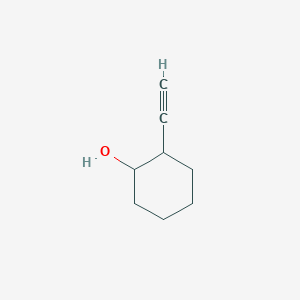

2-Ethynylcyclohexan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

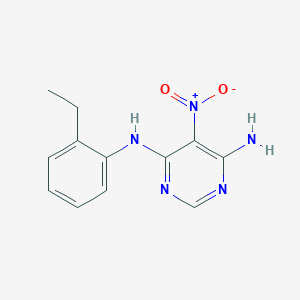

2-Ethynylcyclohexan-1-ol is a chemical compound that has been the subject of research due to its interesting chemical properties and potential for various reactions. While the provided papers do not directly discuss 2-Ethynylcyclohexan-1-ol, they do provide insights into closely related compounds, which can help infer some of the characteristics and behaviors of 2-Ethynylcyclohexan-1-ol.

Synthesis Analysis

The synthesis of related compounds, such as 2-ethynyl-2-hydroxy-1,3-dimethylcyclohexanecarboxylic acid, has been achieved, and the process involves reactions with acidic and mercury catalysts among other reagents . The synthesis process is likely to involve careful control of reaction conditions to manage steric hindrance due to the functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Ethynylcyclohexan-1-ol has been studied using infrared and NMR spectroscopy . These techniques provide valuable information about the functional groups and the overall molecular geometry, which is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The reactions of related compounds have shown a variety of outcomes, including molecular rearrangements and ring enlargements . The presence of ethynyl and hydroxyl groups in these compounds suggests that they can undergo addition reactions, polymerization, and may also be sensitive to catalysts that can induce such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in the same family as 2-Ethynylcyclohexan-1-ol can be inferred from studies that have reported abnormal infrared frequencies, indicating unique chemical bonding or structural features . Additionally, polymerization studies of 1-ethynyl-1-cyclohexanol have shown that it can form oligomers and polymers under certain conditions, such as radiation-induced polymerization, which suggests that 2-Ethynylcyclohexan-1-ol may also exhibit similar behavior .

Aplicaciones Científicas De Investigación

Catalysis and Chemical Reactions

Linear Trimerization

2-Ethynylcyclohexan-1-ol undergoes linear trimerization when catalyzed by nickel(II) complexes, forming a specific trimer that can be characterized through various spectroscopic methods. This reaction is significant in understanding nickel(II) catalyzed processes and their applications in synthetic chemistry (Carusi et al., 1987).

Rupe Rearrangement in Near-Critical Water

The Rupe rearrangement of 2-Ethynylcyclohexan-1-ol in near-critical water conditions was studied, revealing the production of 1-cyclohexen-1-ylethanone under specific conditions. This study is important for understanding chemical reactions under high-temperature conditions (Chang et al., 2011).

Polymerization and Material Science

Polymerization with Tungsten and Molybdenum-based Catalysts

Research demonstrates the effective polymerization of 1-ethynylcyclohexene using W- and Mo-based catalysts, leading to polymers with a conjugated polymer backbone. This contributes to the development of new materials with potential applications in various industries (Gal et al., 1995).

Coordination Polymerization of a Conjugated Enyne

The polymerization of 1-ethynylcyclohexene using rhodium catalysts resulted in the synthesis of a novel polyacetylene derivative. This has implications in material science, particularly in the creation of materials with unique optical properties (Ochiai et al., 2001).

Spectroscopy and Structural Analysis

Vibrational Spectra and Force Constant Calculations

The vibrational spectra of ethynylcyclohexane were analyzed, providing insights into the molecular structure and behavior of compounds related to 2-Ethynylcyclohexan-1-ol. This research is crucial for understanding the physical properties of these compounds (Woldbaek et al., 1985).

Mass Spectra Analysis

The mass spectra of organic compounds related to 2-Ethynylcyclohexan-1-ol were investigated, revealing important data about the stability and decomposition of these molecules. This information is valuable in the field of organic chemistry and material analysis (Tureček et al., 1986).

Mecanismo De Acción

Target of Action

2-Ethynylcyclohexan-1-ol is a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate . It has similar sedative, anticonvulsant, and muscle relaxant effects . It is also used in the production of silicone rubber as a stabilizer .

Mode of Action

It is known to interact with its targets to exert sedative, anticonvulsant, and muscle relaxant effects . It can also act as a nucleophilic reagent, reacting with acid anhydrides, acyl chlorides, and halogenated alkanes to form ethers and esters .

Biochemical Pathways

It is known to undergo addition reactions with halogens, hydrogen halides, and water, and can form metal acetylide compounds .

Pharmacokinetics

Its water solubility is 10 g/l at 20°c , which may influence its bioavailability.

Result of Action

It is known to have sedative, anticonvulsant, and muscle relaxant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethynylcyclohexan-1-ol. For example, it is used in oil or gas wells as a polymerization inhibitor to prevent the premature curing of silicone compounds . It can also significantly reduce the corrosion rate of metals when added to a corrosive medium, and can be used alone as a corrosion inhibitor or in combination with other substances to achieve higher corrosion inhibition efficiency .

Safety and Hazards

Direcciones Futuras

The future directions of 2-Ethynylcyclohexan-1-ol could involve its use in the synthesis of novel compounds with potential applications in various fields. For instance, it has been used to synthesize organotellurium (IV) compounds with inhibitory activity towards Cathepsin B , suggesting potential applications in medicinal chemistry.

Propiedades

IUPAC Name |

2-ethynylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)

![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide](/img/structure/B2509725.png)

![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)

![1-(2-ethoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2509728.png)

![2-({2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}sulfonyl)acetic acid](/img/structure/B2509731.png)

![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)